molecular formula C10H19N3O2 B1440532 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine CAS No. 412356-46-8

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine

Cat. No. B1440532
M. Wt: 213.28 g/mol
InChI Key: GIIKHDPHNRGQMF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is C10H19N3O2 . It has a molecular weight of 213.27700 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Detection in Water

A study by Koga and Akiyama (1985) developed a high-performance liquid chromatography method for detecting piperidine and morpholine, among others, in water. This method is valuable for monitoring trace amounts of these compounds in environmental samples, such as wastewater (Koga & Akiyama, 1985).

Reaction with Ozone

Tekle-Röttering et al. (2016) investigated the reaction of piperidine and morpholine with ozone, important for understanding their behavior in water treatment processes. This research is crucial for assessing the environmental impact and treatment efficacy of these compounds (Tekle-Röttering et al., 2016).

Chemical Reactivity

Castro et al. (2001) studied the kinetics of reactions between certain thionocarbonates and amines including piperidine and morpholine. This research contributes to understanding the chemical reactivity of these amines in various synthetic applications (Castro et al., 2001).

Synthesis and Characterization

Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine and piperidine. This research aids in exploring the potential applications of these complexes in catalysis and material science (Amirnasr et al., 2001).

Antifungal Applications

Krauss et al. (2021) described the synthesis of 4-aminopiperidines, demonstrating significant antifungal activity. This opens avenues for developing new antifungal agents, crucial in both agriculture and medicine (Krauss et al., 2021).

Nucleophilic Addition

Golovanov et al. (2015) investigated the nucleophilic addition of piperidine and morpholine to certain ketones. This research is relevant in synthetic organic chemistry, especially in developing new reaction methodologies (Golovanov et al., 2015).

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are vital in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This makes 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine a promising compound for future research and development.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIKHDPHNRGQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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